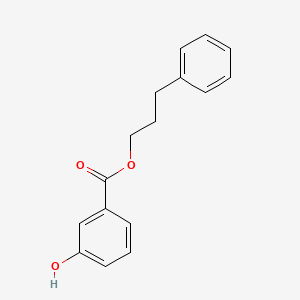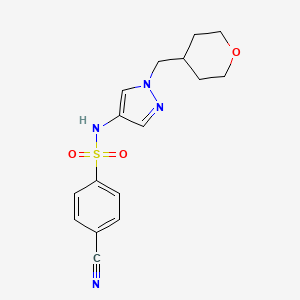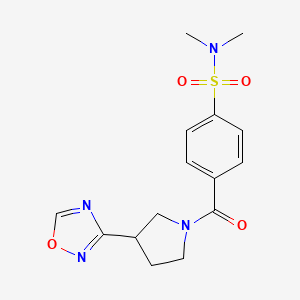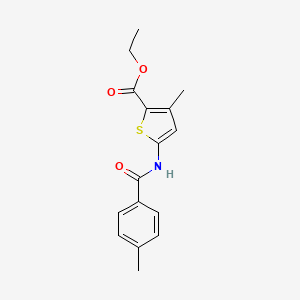![molecular formula C11H17NO2 B2597559 N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide CAS No. 2157281-27-9](/img/structure/B2597559.png)
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a spirocyclic lactone that contains a propenamide moiety, which makes it a versatile molecule for chemical synthesis and biological studies.3]heptan-1-yl)prop-2-enamide.
Mécanisme D'action
The mechanism of action of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide is not well understood. However, it is believed that this compound may interact with ion channels and receptors in the nervous system. It has been reported that this compound can modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. This compound may also interact with other ion channels and receptors, such as voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. It has been reported that this compound can increase the activity of GABA(A) receptors, which leads to the inhibition of neuronal activity. This effect may be beneficial for the treatment of anxiety and epilepsy. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be modified to generate analogs with different biological activities. However, there are some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not well understood, which may limit its use in some studies. In addition, the effects of this compound on different cell types and tissues are not well characterized, which may limit its applicability in certain research fields.
Orientations Futures
There are several future directions for the research on N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide. One direction is to investigate the mechanism of action of this compound in more detail. This may involve the use of molecular biology and biophysical techniques to identify the targets of this compound and to characterize its interactions with these targets. Another direction is to explore the potential therapeutic applications of this compound. This may involve the synthesis of analogs with improved pharmacological properties and the evaluation of their efficacy in animal models of disease. Finally, the development of new synthetic routes for this compound and its analogs may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide involves the reaction between 3-methoxy-2-cyclohexen-1-one and propargylamine in the presence of a catalytic amount of copper iodide. The reaction proceeds through a spirocyclization process, which results in the formation of the spirocyclic lactone. The yield of this reaction is moderate, and the purity of the product can be improved by using column chromatography.
Applications De Recherche Scientifique
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide has potential applications in various research fields, including medicinal chemistry, chemical biology, and neuroscience. This compound can be used as a building block for the synthesis of novel compounds with biological activity. It can also be used as a probe to study the mechanism of action of enzymes and receptors. In addition, this compound can be used as a tool to investigate the function of ion channels and neurotransmitter receptors in the nervous system.
Propriétés
IUPAC Name |
N-(3-methoxyspiro[3.3]heptan-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-8-7-9(14-2)11(8)5-4-6-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPKXYSOTXUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)